Ammonium cobalt(II) phosphate monohydrate

Vue d'ensemble

Description

Ammonium cobalt(II) phosphate monohydrate is an inorganic compound with the chemical formula CoH6NO5P. It is a crystalline solid that appears in colors ranging from blue to deep green. This compound is known for its stability at room temperature and its solubility in water and acidic solutions. It is primarily used in the preparation of other cobalt compounds and has applications in various fields such as catalysis, battery materials, and pigments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium cobalt(II) phosphate monohydrate can be synthesized through a precipitation reaction. The typical method involves mixing aqueous solutions of cobalt(II) chloride (CoCl2) and ammonium phosphate ((NH4)2HPO4) in the presence of water. The reaction proceeds as follows:

CoCl2(aq)+(NH4)2HPO4(aq)+H2O(l)→NH4CoPO4⋅H2O(s)+2HCl(aq)

This reaction results in the formation of this compound as a solid precipitate.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of waste solutions from cobalt plating processes. These waste solutions contain cobalt(II) ions, which are reacted with ammonium phosphate and phosphoric acid to precipitate the desired compound. This method not only recycles cobalt from waste but also produces a valuable chemical product .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium cobalt(II) phosphate monohydrate undergoes various chemical reactions, including:

Precipitation: The compound can be precipitated from aqueous solutions containing cobalt(II) ions, ammonium ions, and phosphate ions.

Common Reagents and Conditions

Oxidation: High temperatures are required for the decomposition of this compound.

Precipitation: Aqueous solutions of cobalt(II) chloride and ammonium phosphate are commonly used reagents.

Major Products Formed

Oxidation: Cobalt oxide (CoO) or cobalt phosphate (Co3(PO4)2).

Precipitation: this compound (NH4CoPO4·H2O).

Applications De Recherche Scientifique

Ammonium cobalt(II) phosphate monohydrate has a wide range of applications in scientific research:

Battery Materials: It is used in the development of battery materials, particularly in the production of lithium-ion batteries.

Pigments: The compound is used as a pigment in ceramics and dyes due to its vibrant colors.

Material Science: Its unique crystal structure makes it suitable for applications in material science, including the development of magnetic materials.

Mécanisme D'action

The mechanism of action of ammonium cobalt(II) phosphate monohydrate is primarily related to its crystal structure. The compound consists of an interconnected network of phosphate tetrahedra and cobalt(II) cations, with ammonium cations occupying the spaces between these units. This structure allows for hydrogen bonding interactions, which contribute to its stability and reactivity. The presence of cobalt(II) ions also imparts magnetic properties to the compound, making it useful in various applications.

Comparaison Avec Des Composés Similaires

Ammonium cobalt(II) phosphate monohydrate can be compared with other similar compounds, such as:

Ammonium nickel(II) phosphate monohydrate: Similar in structure but contains nickel(II) ions instead of cobalt(II) ions.

Ammonium manganese(II) phosphate monohydrate: Contains manganese(II) ions and exhibits different magnetic properties.

Cobalt(II) phosphate: Lacks the ammonium component and has different solubility and stability characteristics.

The uniqueness of this compound lies in its combination of cobalt(II) ions and ammonium ions, which impart specific chemical and physical properties that are valuable in various applications .

Activité Biologique

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is an inorganic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including catalysis, materials science, and medicine. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its crystalline structure and vibrant colors ranging from blue to deep green. It is soluble in water and acidic solutions, which makes it versatile for various applications. The synthesis typically involves a precipitation reaction between cobalt(II) chloride and ammonium phosphate:

This reaction highlights the compound's ability to form stable structures under ambient conditions, which is crucial for its biological applications.

Antimicrobial Properties

Recent studies have shown that ammonium cobalt(II) phosphate exhibits significant antimicrobial activity. Research indicates that cobalt complexes can interact with microbial DNA, inhibiting cell growth and proliferation. For instance, a study demonstrated that cobalt(II) complexes had a minimal inhibitory concentration (MIC) against various bacterial strains, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Ammonium Cobalt(II) Phosphate

| Microorganism | MIC (mM) | MBC (mM) |

|---|---|---|

| Escherichia coli | 0.5 | 1.0 |

| Staphylococcus aureus | 0.3 | 0.6 |

| Candida albicans | 0.7 | 1.5 |

The results indicate that ammonium cobalt(II) phosphate can effectively inhibit both bacterial and fungal growth, suggesting its potential use in medical applications such as coatings for medical devices or as a therapeutic agent against infections .

Cytotoxicity Studies

While ammonium cobalt(II) phosphate demonstrates antimicrobial properties, it is essential to evaluate its cytotoxic effects on human cells. A study involving L929 mouse fibroblasts revealed that certain concentrations of cobalt complexes could diminish metabolic activity and cause cellular damage over time. The research highlighted the importance of dosage in determining the safety profile of cobalt-based compounds .

The biological activity of ammonium cobalt(II) phosphate is primarily attributed to its ability to bind with DNA through intercalation. This interaction disrupts normal cellular processes, leading to antimicrobial effects. Additionally, the presence of cobalt ions plays a crucial role in generating reactive oxygen species (ROS), which can further enhance its antimicrobial efficacy .

Case Studies

- Electrocatalytic Applications : A study explored the use of ammonium cobalt phosphate nanosheets as electrocatalysts for alkaline saline water oxidation. The results indicated that these nanosheets not only facilitated efficient catalytic reactions but also exhibited biocompatibility, making them suitable for bioelectrochemical applications .

- Nanostructured Materials : Research into the formation of nanostructured monoclinic cobalt phosphate through the partial replacement of calcium with cobalt ions revealed that such materials could be tailored for specific biomedical applications due to their enhanced surface area and reactivity .

Propriétés

IUPAC Name |

azanium;cobalt(2+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSIYUITZYKGRY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

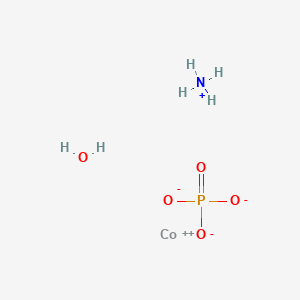

[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648452 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16827-96-6 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.